molecular formula C14H11N3S B7646889 (Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile

(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile

Cat. No. B7646889
M. Wt: 253.32 g/mol
InChI Key: MMIKLWJZPVVEMT-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the growth and survival of cancer cells.

Mechanism of Action

(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile targets two key enzymes of the TCA cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are overexpressed in cancer cells. By inhibiting these enzymes, this compound disrupts the TCA cycle and redirects metabolic flux towards glycolysis, leading to the accumulation of ROS and metabolic stress. This ultimately results in cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, while exhibiting potent anticancer activity in cancer cells. It has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins in cancer cells. This compound has also been shown to reduce tumor growth and improve survival in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of (Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile is its specificity towards cancer cells, which makes it a promising candidate for cancer therapy. However, the mechanism of action of this compound is complex and involves multiple metabolic pathways, which makes it challenging to study. Moreover, the synthesis of this compound is complex and requires expertise in organic chemistry.

Future Directions

There are several future directions for the research on (Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile. One of the areas of interest is the development of combination therapies that incorporate this compound with other chemotherapy drugs. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its metabolic effects on cancer cells.

Synthesis Methods

(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile is synthesized through a multi-step chemical process starting from commercially available starting materials. The synthesis involves the formation of the thiazole ring, the pyridine ring, and the unsaturated nitrile group. The final product is obtained after purification and characterization by various spectroscopic techniques.

Scientific Research Applications

(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile has been extensively studied for its anticancer activity in various cancer types, including pancreatic, lung, and hematologic malignancies. It has been shown to induce cancer cell death by disrupting the TCA cycle, leading to the accumulation of reactive oxygen species (ROS) and metabolic stress. This compound has also been found to enhance the efficacy of other chemotherapy drugs, such as gemcitabine and cisplatin.

properties

IUPAC Name

(Z)-3-(2-cyclopropyl-1,3-thiazol-4-yl)-2-pyridin-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-8-11(13-3-1-2-6-16-13)7-12-9-18-14(17-12)10-4-5-10/h1-3,6-7,9-10H,4-5H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIKLWJZPVVEMT-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)C=C(C#N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC(=CS2)/C=C(\C#N)/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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